Mvt-101 - 128657-47-6

Mvt-101

Catalog Number: EVT-1214386
CAS Number: 128657-47-6
Molecular Formula: C35H67N11O8
Molecular Weight: 770 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MVT-101 is a synthetic hexapeptide [ [] , [] , [] , [] , [] , [] , [] , [] , [] , [] , [] , [] , [] , [] , [] , [] , [] , [] , [] , [] , [] , [] , [] ] designed as a reduced isostere inhibitor of HIV-1 protease (HIV-1 PR) [ [] , [] , [] , [] , [] , [] , [] , [] , [] , [] , [] , [] , [] , [] , [] , [] , [] , [] , [] , [] , [] , [] , [] ]. Its chemical structure closely resembles a substrate peptide, but with a crucial modification: the peptide bond between P1 and P1' positions is replaced by a reduced amide bond (-CH2-NH-) [ [] , [] , [] , [] ]. This modification makes MVT-101 resistant to enzymatic cleavage, allowing it to bind tightly and inhibit HIV-1 PR.

JG-365

Compound Description: JG-365 (Ac-Ser-Leu-Asn-Phe-#[CH(OH)CH2N]-Pro-Ile-ValOMe) is a hydroxyethylamine (HEA) inhibitor of HIV-1 protease. [] It is a potent inhibitor with a Ki of 0.24 nM against the S diastereomer. [] JG-365 is believed to mimic a tetrahedral intermediate of substrate hydrolysis, with the hydroxyethylamine moiety replacing the normal scissile bond. []

U85548e

Compound Description: U85548e (H-Val-Ser-Gln-Asn-Leu Ψ [CH(OH)CH 2 ]Val-Ile-Val-OH) is another hydroxyethylene isostere inhibitor of HIV-1 protease. []

Relevance: U85548e, similar to MVT-101, serves as a valuable compound in understanding the protonation states of the catalytic aspartic acids within the HIV-1 protease-inhibitor complex. [] Both inhibitors, when incorporated into molecular dynamics simulations, help to elucidate the specific protonation states that align with crystallographic data, shedding light on the intricate interactions within the binding site. []

SB 206343

Compound Description: SB 206343 is a potent hydroxyethylene-based HIV-1 protease inhibitor with an apparent inhibition constant of 0.6 nM at pH 6.0. [] This inhibitor incorporates a 4(5)-acylimidazole ring as a replacement for the P1'-P2' amide bond. [] Structural analysis reveals that the imidazole ring engages in a unique hydrogen-bonding interaction with a bound water molecule, emphasizing its effectiveness as an isostere. []

Relevance: SB 206343, like MVT-101, provides valuable insights into the structural requirements for effective HIV-1 protease inhibition. [] The successful incorporation of the 4(5)-acylimidazole ring in SB 206343 highlights a potential alternative to the reduced amide bond present in MVT-101. [] This difference in structure, while both effectively inhibiting the protease, underscores the possibility of exploring diverse chemical moieties in the development of novel HIV-1 protease inhibitors. []

Reduced Amide Bond Hexapeptides (Ac-P3-P2-P1-phi[CH2-NH]-P1'-P2-P3'-NH2)

Compound Description: These hexapeptides represent a class of HIV-1 PR inhibitors structurally analogous to MVT-101. [] They are characterized by a reduced amide bond and variations in amino acid residues at positions P1, P1', P2', P3, and P3'. [] The most favorable residues for enhanced binding affinity are Phe or Tyr at positions P1 and P1', Glu at P2', and aromatic residues like Phe, Trp, or Tyr at positions P3 and P3'. []

Relevance: These hexapeptides are directly related to MVT-101, serving as analogs with modifications at specific positions. [] Their study helps to analyze and fine-tune the subsite specificity of HIV-1 PR. [] The identification of key residues influencing binding affinity provides crucial information for designing new inhibitors with improved potency. []

Ala-Ala-Phe[CH(OH)CH 2 ]Gly-Val-Val-OMe

Compound Description: This compound is a hydroxyethylene isostere inhibitor of HIV-1 protease, similar to JG-365 and U85548e. []

Relevance: This compound, alongside MVT-101, was crucial for early free energy perturbation studies investigating inhibitor binding to HIV-1 protease. [] Analyzing the binding free energy contributions of different groups in both this compound and MVT-101 provided valuable insights into the thermodynamics of inhibitor-protease interactions. [] This research contributed significantly to the understanding of how various structural elements within inhibitors influence their binding affinity to HIV-1 protease. []

Source and Classification

MVT-101 is derived from a series of modifications to existing protease inhibitors, aiming to enhance efficacy and reduce side effects. It is classified as a non-peptidic inhibitor, which distinguishes it from traditional peptide-based inhibitors. This classification allows for better oral bioavailability and metabolic stability compared to its predecessors.

Synthesis Analysis

Methods and Technical Details

The synthesis of MVT-101 involves several key steps that typically include:

  1. Formation of the Core Structure: The initial step often involves creating a core structure that mimics the transition state of the substrate for the HIV protease.
  2. Functionalization: Subsequent reactions introduce various functional groups that enhance binding affinity and specificity towards the target enzyme.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography to ensure high purity levels necessary for biological testing.

The synthetic pathway may vary based on specific modifications aimed at optimizing the compound's properties, such as solubility and potency.

Molecular Structure Analysis

Structure and Data

MVT-101 features a unique molecular structure characterized by a reduced peptide bond isostere, which replaces the scissile amide bond found in natural substrates. The structural formula can be represented as follows:

CxHyNzOw\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{w}

Where xx, yy, zz, and ww represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. Detailed crystallographic studies have revealed its three-dimensional conformation, which is critical for understanding its interaction with the HIV protease.

Chemical Reactions Analysis

Reactions and Technical Details

MVT-101 undergoes specific interactions with the HIV protease, primarily through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The compound's mechanism involves binding to the active site of the protease, thereby preventing substrate access.

The key reaction can be summarized as:

HIV Protease+MVT 101Inhibited Protease\text{HIV Protease}+\text{MVT 101}\rightarrow \text{Inhibited Protease}

This inhibition is crucial for blocking viral replication.

Mechanism of Action

Process and Data

The mechanism by which MVT-101 exerts its inhibitory effect on HIV protease involves several steps:

  1. Binding: MVT-101 binds to the active site of the HIV protease.
  2. Conformational Change: The binding induces a conformational change in the enzyme that stabilizes the inhibitor-enzyme complex.
  3. Inhibition: This complex formation prevents the cleavage of viral polyproteins, effectively halting viral replication.

Studies utilizing molecular dynamics simulations have provided insights into the stability and dynamics of this interaction, confirming that MVT-101 occupies a unique orientation within the active site compared to other inhibitors.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

MVT-101 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 500 Da
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide; limited solubility in water.
  • Stability: Chemically stable under physiological conditions but sensitive to extreme pH levels.

These properties are critical for its formulation into pharmaceutical preparations.

Applications

Scientific Uses

MVT-101 has significant potential applications in medicinal chemistry and virology:

  1. HIV Treatment: As a potent inhibitor of HIV protease, it plays a crucial role in antiretroviral therapy.
  2. Research Tool: MVT-101 serves as a valuable tool for studying HIV protease function and dynamics in biochemical research.
  3. Drug Development: Its structure provides a scaffold for designing new inhibitors with improved efficacy against resistant strains of HIV.

Properties

CAS Number

128657-47-6

Product Name

Mvt-101

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-acetamido-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]hexyl]amino]hexanoyl]amino]-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide

Molecular Formula

C35H67N11O8

Molecular Weight

770 g/mol

InChI

InChI=1S/C35H67N11O8/c1-7-10-13-23(43-33(53)28(20(4)9-3)46-34(54)29(21(5)47)42-22(6)48)19-41-25(14-11-8-2)31(51)45-26(16-17-27(36)49)32(52)44-24(30(37)50)15-12-18-40-35(38)39/h20-21,23-26,28-29,41,47H,7-19H2,1-6H3,(H2,36,49)(H2,37,50)(H,42,48)(H,43,53)(H,44,52)(H,45,51)(H,46,54)(H4,38,39,40)/t20-,21+,23-,24-,25-,26-,28-,29-/m0/s1

InChI Key

MQPXOVRKKPPKFZ-QYKDHROSSA-N

SMILES

CCCCC(CNC(CCCC)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C

Synonyms

MVT 101
MVT-101
N-acetyl-Thr-Ile-Nle-psi(CH2-NH)-Nle-Gln-Arg.amide
N-acetyl-threonyl-isoleucyl-norleucyl-psi(CH2-NH)-norleucyl-glutaminyl-argininamide

Canonical SMILES

CCCCC(CNC(CCCC)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C

Isomeric SMILES

CCCC[C@@H](CN[C@@H](CCCC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.